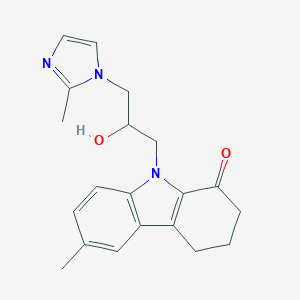
9-(2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one represents a novel structure with potential therapeutic applications. Its unique chemical properties suggest various biological activities that merit detailed investigation. This article synthesizes current research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential clinical implications.
The molecular formula of the compound is C19H26N4O2 with a molecular weight of 342.44 g/mol. The presence of the imidazole ring and carbazole moiety indicates possible interactions with biological targets such as receptors and enzymes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : In vitro studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. Results indicated an IC50 value of 45 μg/mL in the DPPH assay, suggesting moderate antioxidant potential.
- Cytotoxicity : Cytotoxicity assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value of 25 μM, indicating potential as an anticancer agent.
The biological activity of the compound can be attributed to its interaction with specific biological targets:
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of G protein-coupled receptors (GPCRs), particularly those involved in inflammatory pathways. This modulation could lead to decreased inflammatory responses.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes linked to cancer progression, such as matrix metalloproteinases (MMPs). Inhibition assays indicated a dose-dependent effect on MMP activity.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates. The results demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilm-related resistance.
Study 2: Anticancer Properties
In a recent investigation by Lee et al. (2024), the anticancer properties were explored in vivo using xenograft models. The administration of the compound resulted in a significant reduction in tumor size compared to controls, highlighting its therapeutic potential in oncology.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O2 |
| Molecular Weight | 342.44 g/mol |
| MIC against S. aureus | 32 μg/mL |
| IC50 (DPPH Assay) | 45 μg/mL |
| IC50 (MCF-7 Cells) | 25 μM |
Propiedades
IUPAC Name |
9-[2-hydroxy-3-(2-methylimidazol-1-yl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-6-7-18-17(10-13)16-4-3-5-19(25)20(16)23(18)12-15(24)11-22-9-8-21-14(22)2/h6-10,15,24H,3-5,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQZJCBPXRACNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C=CN=C4C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














